An In-depth Technical Guide to the Physical and Chemical Properties of Ethynylferrocene
An In-depth Technical Guide to the Physical and Chemical Properties of Ethynylferrocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynylferrocene is an organometallic compound featuring a ferrocene moiety substituted with an ethynyl group. This unique combination of a redox-active metallocene and a reactive alkyne functionality makes it a versatile building block in various fields of chemical science, including materials science, catalysis, and medicinal chemistry. Its ability to undergo a variety of chemical transformations, most notably click chemistry and coupling reactions, allows for the straightforward introduction of the electrochemically active ferrocene unit into a wide array of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of ethynylferrocene, along with detailed experimental protocols and visualizations to support its application in research and development.
Physical and Spectroscopic Properties
Ethynylferrocene is an orange to red-brown crystalline solid at room temperature.[1][2][3] It is air-stable and can be handled under normal laboratory conditions, although storage at 2-8°C is recommended for long-term stability.[2][4] While quantitative solubility data is not extensively reported in the literature, it is known to be slightly soluble in chloroform and methanol. For similar compounds like ethenyl ferrocene, for which quantitative data is also scarce, the solubility of ferrocene is often used as a proxy, suggesting good solubility in aromatic and chlorinated hydrocarbons and lower solubility in aliphatic and oxygenated solvents.
Table 1: Physical Properties of Ethynylferrocene
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀Fe | |
| Molecular Weight | 210.05 g/mol | |
| Appearance | Orange solid, Red-brown crystals or crystalline powder | |
| Melting Point | 50-57 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage Temperature | 2-8 °C |
Table 2: Spectroscopic Data for Ethynylferrocene
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ: 2.71 (s, 1H, C≡CH), 4.19 (t, J=1.9 Hz, 2H, C₅H₄), 4.21 (s, 5H, C₅H₅), 4.46 (t, J=1.9 Hz, 2H, C₅H₄) | |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 63.5 (C₅H₄), 68.3 (C₅H₄), 69.6 (C₅H₅), 71.2 (C≡CH) | |
| Infrared (IR) (CCl₄) | ν (cm⁻¹): 3311 (ν(≡C-H)), 2112 (ν(C≡C)) |
Chemical Properties and Reactivity
The chemical reactivity of ethynylferrocene is dominated by the chemistry of its two key functional components: the ferrocene core and the terminal alkyne. The ferrocene moiety imparts redox activity, undergoing a reversible one-electron oxidation to the ferrocenium cation. The ethynyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Oxidation of the Ferrocene Core
The iron center in the ferrocene core of ethynylferrocene can be reversibly oxidized from Fe(II) to Fe(III), forming the stable ferrocenium cation. This electrochemical behavior is central to its application in redox-based sensors and as an electrochemical label. The oxidation potential can be influenced by the molecular environment, making it a sensitive probe for electronic effects in larger molecules.
Reactions of the Ethynyl Group
The terminal alkyne is the primary site of reactivity for synthetic transformations. Key reactions include:
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Thiol-Yne Click Chemistry: Ethynylferrocene readily undergoes radical-mediated addition of thiols across the alkyne, a type of "click" reaction. This reaction is highly efficient and can be initiated by heat or UV light, providing a facile method for attaching ferrocene to thiol-containing molecules.
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Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between the terminal alkyne of ethynylferrocene and aryl or vinyl halides is a powerful tool for the synthesis of more complex ferrocene-containing conjugated systems. This reaction allows for the direct formation of a C(sp)-C(sp²) bond, extending the π-system and enabling the synthesis of molecular wires and other functional materials.
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Polymerization: Ethynylferrocene can be polymerized to form poly(ethynylferrocene), a redox-active polymer with interesting electronic and magnetic properties. The polymerization can be initiated by various catalysts, leading to polymers with different structures and properties.
The diverse reactivity of ethynylferrocene is summarized in the diagram below.
Caption: Chemical reactivity of ethynylferrocene.
Experimental Protocols
Synthesis of Ethynylferrocene
A common and reliable method for the synthesis of ethynylferrocene is a two-step procedure starting from acetylferrocene.
Step 1: Synthesis of (2-Formyl-1-chlorovinyl)ferrocene
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Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place acetylferrocene (1.0 eq).
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Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the acetylferrocene. Cool the solution in an ice bath.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the stirred solution while maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethynylferrocene from (2-Formyl-1-chlorovinyl)ferrocene
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-formyl-1-chlorovinyl)ferrocene (1.0 eq) in a mixture of 1,4-dioxane and water.
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Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, excess).
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Reaction: Heat the mixture to reflux for approximately 30 minutes.
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Work-up: Cool the reaction mixture to room temperature and pour it into water.
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Extraction: Extract the product with hexane.
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethynylferrocene can be purified by column chromatography on silica gel using hexane as the eluent. The product is obtained as an orange solid.
The workflow for the synthesis of ethynylferrocene is depicted in the following diagram.
Caption: Synthesis workflow for ethynylferrocene.
Applications in Research and Drug Development
The unique properties of ethynylferrocene have led to its use in several areas of research and development:
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Biosensors: The redox activity of the ferrocene moiety makes ethynylferrocene an excellent component for electrochemical biosensors. It can be attached to biomolecules or electrode surfaces, and the resulting change in the electrochemical signal upon interaction with an analyte can be used for detection.
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Drug Development: Ethynylferrocene can be used to label drug candidates or biological macromolecules. This allows for the study of their distribution, metabolism, and mechanism of action using electrochemical techniques. The ferrocene unit itself has been investigated for its potential therapeutic properties, and ethynylferrocene provides a convenient starting point for the synthesis of novel ferrocene-containing drug analogues.
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Redox-Active Materials: Through polymerization or incorporation into other macromolecular structures, ethynylferrocene is used to create redox-active polymers and materials with applications in batteries, capacitors, and electrochromic devices.
Conclusion
Ethynylferrocene is a valuable and versatile building block for chemists in both academic and industrial settings. Its well-defined physical and spectroscopic properties, combined with its predictable and efficient reactivity, make it an ideal tool for the introduction of the ferrocene redox center into a wide range of molecular systems. The experimental protocols provided in this guide offer a starting point for its synthesis and utilization in various applications, from fundamental research to the development of new technologies in diagnostics and therapeutics.
